Home > Products > Screening Compounds P126067 > [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) - 30223-73-5

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

Catalog Number: EVT-433628
CAS Number: 30223-73-5
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine, also known as eddp-3, 3 or 1, 5-dimethyl-3, 3-diphenyl-2-ethylidenepyrrolidine, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is primarily located in the membrane (predicted from logP).
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is a diarylmethane.
Overview

S-(E)-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine, commonly referred to as S-EDDP, is a chemical compound of significant interest in medicinal chemistry and pharmacology. It is a derivative of the methadone metabolite EDDP (2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and is primarily studied for its pharmacokinetic properties and potential therapeutic applications. The compound is classified as a pyrrolidine derivative and exhibits unique stereochemistry due to its chiral center.

Source and Classification

S-EDDP is synthesized from precursors that are related to methadone, a well-known opioid analgesic. The classification of S-EDDP falls under the category of opioid receptor modulators, which interact with the central nervous system to produce analgesic effects. Its structural characteristics are essential for understanding its mechanism of action and therapeutic potential.

Synthesis Analysis

The synthesis of S-EDDP can be achieved through various methods that typically involve the modification of existing pyrrolidine derivatives. One notable synthetic route involves:

  1. Preparation of Intermediate Compounds: The synthesis often begins with commercially available starting materials such as p-methoxybenzophenone, which undergoes nitrile formation.
  2. Formation of Pyrrolidine Framework: The nitrile is transformed into a pyrrolidone using specific reaction conditions, including the use of protecting groups to stabilize reactive intermediates.
  3. Final Steps: The introduction of the ethylidene group is accomplished through reactions with ethyllithium or similar reagents under controlled conditions to yield S-EDDP.

Technical details include utilizing protecting groups that are stable under basic conditions to prevent degradation during synthesis steps, as well as employing coupling agents for final modifications .

Molecular Structure Analysis

The molecular structure of S-EDDP features a pyrrolidine ring substituted with ethylidene and diphenyl groups. Key structural data includes:

  • Molecular Formula: C21_{21}H27_{27}N
  • Molecular Weight: Approximately 305.45 g/mol
  • Chirality: The compound exhibits chirality due to the presence of a stereocenter, which influences its pharmacological activity.

The three-dimensional conformation plays a critical role in its interaction with opioid receptors, affecting both efficacy and safety profiles.

Chemical Reactions Analysis

S-EDDP participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: It acts as an agonist at opioid receptors, particularly the mu-opioid receptor, which mediates its analgesic effects.
  2. Metabolic Transformations: In vivo studies indicate that S-EDDP may undergo metabolism similar to other opioids, involving N-demethylation and hydroxylation processes.
  3. Conjugation Reactions: The compound can form conjugates with proteins or other biomolecules, which may be utilized in immunoassays for detecting methadone metabolites .
Mechanism of Action

The mechanism of action for S-EDDP primarily involves its interaction with opioid receptors in the central nervous system:

  1. Opioid Receptor Agonism: S-EDDP binds to mu-opioid receptors, leading to activation of intracellular signaling pathways that result in analgesia.
  2. Inhibition of Pain Pathways: By modulating neurotransmitter release in pain pathways, it effectively reduces the perception of pain.
  3. Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), influencing its therapeutic efficacy.

Data from studies suggest that stereochemistry significantly affects receptor affinity and efficacy, making the S-enantiomer particularly potent compared to its R counterpart.

Physical and Chemical Properties Analysis

S-EDDP possesses several notable physical and chemical properties:

These properties are crucial for formulation development in pharmaceutical applications.

Applications

S-EDDP has several scientific uses primarily related to its pharmacological profile:

  1. Analgesic Research: Investigated for potential use in pain management therapies due to its opioid-like effects.
  2. Immunoassays Development: Utilized in developing specific immunoassays for detecting methadone metabolites in clinical settings .
  3. Pharmacological Studies: Serves as a model compound for studying the structure-activity relationships within opioid receptor ligands.
Chemical Identity and Molecular Characterization of S-EDDP

Structural Elucidation and Stereochemical Properties

S-EDDP, systematically named [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, is a chiral metabolite of methadone with the molecular formula C₂₀H₂₃N and a molecular weight of 277.4 g/mol [2] [5]. Its core structure consists of a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted at position 3 with two phenyl groups, at position 1 with a methyl group, at position 5 with a chiral methyl-bearing carbon, and at position 2 with an ethylidene moiety [(E)-CH₃CH=] [2] [8]. The absolute configuration at the C5 carbon is S, while the ethylidene group adopts an (E)-geometry across the C2=C bond [2] [5]. This stereochemical arrangement imposes significant geometric constraints that influence metabolic stability and intermolecular interactions [2].

  • Table 1: Key Structural Features of S-EDDP
    Structural ElementDescription
    Core HeterocyclePyrrolidine (5-membered ring with nitrogen)
    C5 ConfigurationS-enantiomer (chiral center)
    C2 Ethylidene Geometry(E)-configuration (trans)
    Position 3 SubstituentsTwo phenyl groups (C₆H₅)
    Position 1 SubstituentMethyl group (-CH₃)
    Position 5 SubstituentMethyl group (-CH₃) bonded to chiral carbon
    Canonical SMILESC/C=C/1\C(CC@@HC)(C2=CC=CC=C2)C3=CC=CC=C3
    InChIKeyAJRJPORIQGYFMT-RMOCHZDMSA-N

The stereochemistry of S-EDDP is critical for its role as a biomarker in methadone therapy monitoring. The (E)-ethylidene configuration enhances metabolic stability compared to its (Z)-isomer, while the S-configuration at C5 enables distinct biological recognition compared to the R-enantiomer [2] [6]. X-ray crystallographic data remain unreported, but NMR spectroscopy confirms the relative positions of all atoms and the trans geometry of the ethylidene group [2] [5]. The molecule’s rigidity is partly attributed to the 3,3-diphenyl substitution, which creates steric hindrance around the pyrrolidine ring [8].

Physicochemical Properties: Solubility, Stability, and Reactivity

S-EDDP exhibits limited water solubility (0.012 mg/mL) due to its hydrophobic aromatic rings and aliphatic substituents, as predicted by ALOGPS [5]. It demonstrates high lipophilicity, with a calculated logP (octanol-water partition coefficient) of 4.63 [2] [5]. This property facilitates its accumulation in lipid-rich tissues and influences its chromatographic behavior [6]. The compound is stable under physiological conditions (pH 4–8), particularly in biological matrices like urine, where it serves as a long-term biomarker for methadone use [2] [6].

  • Table 2: Experimental and Predicted Physicochemical Properties
    PropertyValueMethod/Source
    Molecular Weight277.41 g/mol (avg.); 277.18305 (monoiso.)HRMS [2]
    Water Solubility0.012 mg/mLALOGPS prediction [5]
    logP (Partition Coefficient)4.63Chemaxon prediction [5]
    pKa (Strongest Basic)9.64Chemaxon prediction [5]
    Rotatable Bonds2Chemaxon descriptor [5]
    Polar Surface Area3.24 ŲChemaxon descriptor [5]

Reactivity studies indicate susceptibility to oxidative degradation at the ethylidene group (C=C bond) and the benzylic positions of the phenyl rings [8]. The tertiary amine (N1) can undergo N-oxidation under strong oxidizing conditions, though this is not a major metabolic pathway [6]. Hydrolysis is negligible due to the absence of labile ester or amide groups [2]. S-EDDP is supplied as salts (e.g., trifluoroacetate or perchlorate) to enhance solubility for analytical applications [8].

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive techniques for confirming S-EDDP’s structure and stereochemistry. Key ¹H NMR signals include the ethylidene vinyl proton (δ 5.2–5.5 ppm, doublet) and the chiral C5 methine proton (δ 2.8–3.0 ppm, multiplet) [2]. The diastereotopic methylene protons (C4) appear as distinct signals due to the chiral center, typically resonating between δ 2.2–2.6 ppm [2]. Aromatic protons (phenyl groups) generate complex multiplets at δ 7.2–7.4 ppm. ¹³C NMR confirms the ethylidene carbon (δ 120–125 ppm), quaternary C3 (δ 65–68 ppm), and N-methyl carbons (δ 40–45 ppm) [2].

Infrared (IR) Spectroscopy

IR spectra show characteristic absorptions for C=C stretching (vinyl group) at 1600–1650 cm⁻¹, aromatic C-H bending at 700–750 cm⁻¹, and tertiary amine C-N stretching at 1100–1200 cm⁻¹ [2]. The absence of O-H or N-H stretches confirms the lack of proton-donating groups [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

S-EDDP absorbs strongly in the UV region (λₘₐₓ ≈ 200–220 nm) due to π→π* transitions in the conjugated ethylidene and phenyl systems [2]. This property is exploited in HPLC-UV detection methods for forensic analysis [6].

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive mode yields a prominent [M+H]⁺ ion at m/z 278.2 [5]. Tandem MS/MS fragmentation generates key diagnostic ions:

  • m/z 249.1 ([M+H–C₂H₃]⁺, ethylidene loss)
  • m/z 234.1 ([M+H–C₂H₃–CH₃]⁺)
  • m/z 167.1 (diphenylmethyl fragment) [5]High-resolution MS (HRMS) confirms the exact mass as 277.18305 Da [2] [5]. Collision cross-section (CCS) values aid LC-MS/MS workflows: [M+H]⁺ CCS = 173.48 Ų (predicted) [5].
  • Table 3: Key Spectroscopic Signatures of S-EDDP
    TechniqueKey Signals/FragmentsInterpretation
    ¹H NMRδ 5.2–5.5 (d, 1H), 2.8–3.0 (m, 1H), 2.2–2.6 (m, 2H), 7.2–7.4 (m, 10H)Ethylidene vinyl H; C5 methine H; C4 methylene; phenyl H
    ¹³C NMRδ 120–125, 65–68, 40–45Ethylidene C; C3 quaternary C; N-CH₃
    IR1600–1650 cm⁻¹, 700–750 cm⁻¹, 1100–1200 cm⁻¹C=C stretch; aromatic C-H bend; C-N stretch
    UV-Visλₘₐₓ ~200–220 nmConjugated system π→π* transition
    MS (ESI+)[M+H]⁺ 278.2; Fragments: 249.1, 234.1, 167.1Molecular ion; ethylidene loss; methyl loss; diphenylmethyl
    CCS (Predicted)[M+H]⁺: 173.48 Ų; [M–H]⁻: 171.12 ŲIon mobility parameters

Chiral Separation Techniques

Capillary electrophoresis (CE) using sulfated β-cyclodextrin derivatives achieves baseline resolution of S-EDDP from R-EDDP and methadone metabolites [2] [6]. Optimal conditions include:

  • Poly(diallyldimethylammonium chloride)-dextran sulfate-coated capillary
  • Background electrolyte: 100 mM phosphate buffer (pH 2.6) with 1 mM heptakis-(2,6-di-O-methyl)-β-cyclodextrin
  • Voltage: 25 kV, UV detection at 200 nmThis yields resolution (Rₛ) >1.5 and migration times under 4 minutes [2].

Computational Modeling of Molecular Interactions and Electronic Structure

Computational studies provide atomistic insights into S-EDDP’s stability and interactions. Density Functional Theory (DFT) optimizations at the B3LYP/6-31G(d) level reveal that the (E)-configuration is energetically favored over (Z)-EDDP by ~10 kcal/mol due to reduced steric clash between the ethylidene group and the pyrrolidine ring [2]. The S-configuration at C5 further stabilizes the molecule by positioning the methyl group away from the diphenyl substituents [2].

Electrostatic Potential and Frontier Orbitals

Molecular electrostatic potential (MEP) maps show negative potential localized at the nitrogen lone pair (indicating basicity) and positive potential around the ethylidene hydrogens [5]. Frontier molecular orbital analysis calculates a HOMO-LUMO energy gap of ~4.5 eV, suggesting moderate chemical reactivity [2]. The HOMO is delocalized over the phenyl rings and ethylidene π-system, while the LUMO resides predominantly on the pyrrolidine ring [2].

Molecular Dynamics Simulations

Explicit-solvent MD simulations (100 ns) demonstrate stable binding to cytochrome P450 enzymes (CYP3A4, CYP2B6), consistent with its role as a methadone metabolite [2] [6]. Key interactions include:

  • π-π stacking between phenyl rings and CYP3A4 Phe residues
  • Hydrophobic contacts with Leu/Ile residues
  • Weak hydrogen bonding to water molecules near the active site [2]
  • Table 4: Computational Parameters for S-EDDP
    ParameterValue/DescriptionMethod
    HOMO Energy-5.8 eVDFT B3LYP/6-31G(d) [2]
    LUMO Energy-1.3 eVDFT B3LYP/6-31G(d) [2]
    HOMO-LUMO Gap4.5 eVDFT B3LYP/6-31G(d) [2]
    Dipole Moment1.8 DebyeDFT optimization [2]
    CYP3A4 Binding AffinityΔG = -7.2 kcal/molMolecular docking [2]
    Solvent Accessible Surface450 ŲMD in water [2]

Solvation and Partitioning

Free energy perturbation (FEP) methods predict a water-octanol transfer free energy of -6.2 kcal/mol, corroborating the experimental logP of 4.63 [5]. Molecular dynamics simulations in lipid bilayers show preferential partitioning into hydrophobic membranes, aligning with its high tissue distribution [6].

Properties

CAS Number

30223-73-5

Product Name

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

IUPAC Name

(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+

InChI Key

AJRJPORIQGYFMT-RMOCHZDMSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine
2-Et-1,5-diMe-3,3-DPP
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer
EDDP-3,3
EDPP

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

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